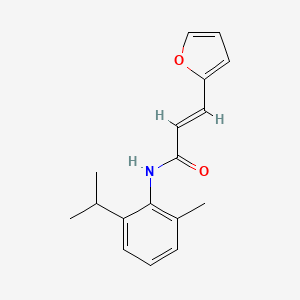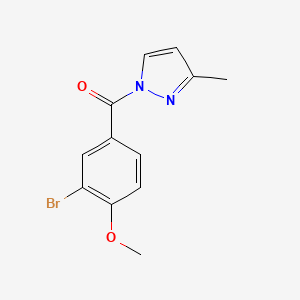
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide, also known as AFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AFA is a member of the acrylamide family, which is a group of organic compounds that have a wide range of applications, including in the production of plastics, adhesives, and water treatment chemicals. In
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of cancer. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it is being investigated as a potential chemotherapy agent.
Another area of research is in the field of materials science, where N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is being used as a building block for the synthesis of new materials with unique properties. For example, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been used to synthesize fluorescent polymers that can be used as sensors for detecting environmental pollutants.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in cell proliferation and survival. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDAC activity, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can inhibit the activity of HDACs, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have shown that N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its relatively low cost and ease of synthesis. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is also stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one of the limitations of using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is its low solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide. One area of research is in the development of new drugs for the treatment of cancer. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of research is in the development of new materials using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide as a building block. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has unique properties that make it suitable for use in a range of applications, such as in the production of sensors and electronic devices.
In conclusion, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide in various applications.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction between 4-acetylphenylamine and 4-fluorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Propriétés
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-12(20)14-5-9-16(10-6-14)19-17(21)11-4-13-2-7-15(18)8-3-13/h2-11H,1H3,(H,19,21)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFUWHBUFSZOG-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)

![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)

![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)


![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)